methyl 4-[2-amino-3-(propylcarbamoyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]benzoate
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Overview
Description
Methyl 4-[2-amino-3-(propylcarbamoyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]benzoate is a complex organic compound that features a pyrrolo[2,3-b]quinoxaline core. This structure is notable for its potential applications in various fields, including medicinal chemistry and materials science. The compound’s unique arrangement of functional groups makes it a subject of interest for researchers aiming to develop new pharmaceuticals and advanced materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[2-amino-3-(propylcarbamoyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]benzoate typically involves multi-step organic synthesis One common approach starts with the preparation of the pyrrolo[2,3-b]quinoxaline core, which can be achieved through cyclization reactions involving appropriate precursors
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and the development of catalytic processes to reduce the need for stoichiometric reagents.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[2-amino-3-(propylcarbamoyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce new substituents onto the pyrrolo[2,3-b]quinoxaline core or the benzoate ester.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoxaline derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce a wide range of new substituents.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: Its structural features make it a candidate for studying interactions with biological macromolecules, potentially leading to the discovery of new biochemical pathways or therapeutic targets.
Medicine: The compound’s potential biological activity suggests it could be developed into a pharmaceutical agent for treating various diseases.
Industry: Its unique properties might be exploited in the development of advanced materials for use in electronics, coatings, or other industrial applications.
Mechanism of Action
The mechanism by which methyl 4-[2-amino-3-(propylcarbamoyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]benzoate exerts its effects is likely related to its ability to interact with specific molecular targets. These interactions could involve binding to enzymes or receptors, thereby modulating their activity. The compound’s structure suggests it might engage in hydrogen bonding, π-π stacking, or other non-covalent interactions with its targets, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid share a similar heterocyclic structure and are known for their biological activity.
Quinoxaline Derivatives: These compounds are also structurally related and have been studied for their antimicrobial and anticancer properties.
Uniqueness
What sets methyl 4-[2-amino-3-(propylcarbamoyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]benzoate apart is its specific combination of functional groups, which may confer unique biological activities and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
methyl 4-[2-amino-3-(propylcarbamoyl)pyrrolo[3,2-b]quinoxalin-1-yl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O3/c1-3-12-24-21(28)17-18-20(26-16-7-5-4-6-15(16)25-18)27(19(17)23)14-10-8-13(9-11-14)22(29)30-2/h4-11H,3,12,23H2,1-2H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQYYEBHAEUCXNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=CC=C(C=C4)C(=O)OC)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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